6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine
Overview
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole moieties
Preparation Methods
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles to synthesize the corresponding 3-nitro derivatives . Another approach includes the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine using the Hg(II)-EDTA system . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to their corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the 2-position, to form various substituted derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine involves its interaction with specific molecular targets. For instance, as a WDR5 inhibitor, it binds to the WIN site within WDR5, disrupting its function and potentially inhibiting cancer cell proliferation . The compound’s ability to inhibit necroptosis is linked to its interaction with necroptosis-related pathways, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine can be compared to other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol: This compound has similar structural features but includes a hydroxyl group at the 7-position.
2,5-Diphenyl-2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole: This compound is formed through dehydrogenation reactions and has additional phenyl groups.
The uniqueness of this compound lies in its specific structural configuration and the versatility of its derivatives in various applications.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZUESWAMPZZOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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